molecular formula C24H33N5O6 B8106586 Methyltetrazine-amido-PEG5-alkyne

Methyltetrazine-amido-PEG5-alkyne

Cat. No.: B8106586
M. Wt: 487.5 g/mol
InChI Key: OHZFOEAHYKQSRL-UHFFFAOYSA-N
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Description

Methyltetrazine-amido-PEG5-alkyne is a polyethylene glycol (PEG) derivative commonly employed as a linker for proteolysis targeting chimeras (PROTACs) synthesis. PROTACs are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-amido-PEG5-alkyne typically involves the following steps:

  • Methyltetrazine Synthesis: The starting material, tetrazine, is methylated using methyl iodide in the presence of a base such as potassium carbonate.

  • PEGylation: The methylated tetrazine is then reacted with PEG5-amine (a PEG chain with five ethylene glycol units and an amine group at one end) to form the amido-PEG5-alkyne linker.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-amido-PEG5-alkyne can undergo various chemical reactions, including:

  • Oxidation: The alkyne group can be oxidized to form a carboxylic acid.

  • Reduction: The tetrazine ring can be reduced to form a hydrazine derivative.

  • Substitution: The amido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using reagents like ozone or potassium permanganate under acidic conditions.

  • Reduction: Using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Hydrazine derivatives.

  • Substitution: Amides or esters.

Scientific Research Applications

Methyltetrazine-amido-PEG5-alkyne is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the synthesis of PROTACs, which are used to target and degrade specific proteins implicated in diseases such as cancer and neurodegenerative disorders. Additionally, it can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules for various analytical and diagnostic purposes.

Mechanism of Action

Methyltetrazine-amido-PEG5-alkyne is unique in its ability to efficiently link E3 ligases to target proteins. Similar compounds include other PEG-based linkers and bifunctional molecules used in PROTACs, such as thalidomide derivatives and HaloTag ligands. this compound stands out due to its specific structure and reactivity, making it particularly effective in PROTAC synthesis.

Comparison with Similar Compounds

  • Thalidomide derivatives

  • HaloTag ligands

  • Other PEG-based linkers

This detailed overview provides a comprehensive understanding of Methyltetrazine-amido-PEG5-alkyne, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O6/c1-3-9-31-11-13-33-15-17-35-18-16-34-14-12-32-10-8-23(30)25-19-21-4-6-22(7-5-21)24-28-26-20(2)27-29-24/h1,4-7H,8-19H2,2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZFOEAHYKQSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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